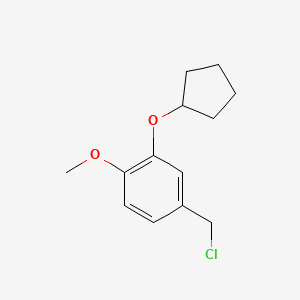
Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-
Übersicht
Beschreibung
Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- is an organic compound with a unique structure that includes a cyclopentyloxy group and a methoxy group attached to a benzyl chloride. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- typically involves the reaction of 3-hydroxy-4-methoxybenzyl chloride with cyclopentanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether linkage, followed by chlorination to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzyl derivatives.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Alcohols, alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the benzyl chloride group, facilitating nucleophilic substitution reactions. The cyclopentyloxy and methoxy groups may influence the compound’s reactivity and binding affinity to various targets, modulating its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopentyloxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a chloride.
3-Cyclopentyloxy-4-methoxybenzoic acid: Contains a carboxylic acid group.
3-Cyclopentyloxy-4-methoxybenzyl alcohol: Features an alcohol group.
Uniqueness
Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyclopentyloxy and methoxy groups, along with the reactive benzyl chloride moiety, makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C13H17ClO2 |
|---|---|
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-cyclopentyloxy-1-methoxybenzene |
InChI |
InChI=1S/C13H17ClO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3 |
InChI-Schlüssel |
HODGGPKVMIMTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCl)OC2CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














